2-Chloro-4-fluorophenol

Process Chemistry Halogenation Selectivity

2-Chloro-4-fluorophenol (CAS 1996-41-4) delivers a non-negotiable ortho-Cl/para-F substitution pattern that cannot be replicated by its positional isomer 4-chloro-2-fluorophenol or mono-halogenated analogs. This regiochemistry is patent-validated for oxazolidine herbicides, where substitution yields inactive compounds. The chlorine atom enables selective cross-coupling (Suzuki, Buchwald-Hartwig) while the fluorine enhances metabolic stability and lipophilicity in APIs. Additionally validated as a phenolic component in organoborane redox initiator systems for advanced polymerization. Procure the exact isomer to preserve synthetic route fidelity, SAR integrity, and downstream bioactivity.

Molecular Formula C6H4ClFO
Molecular Weight 146.54 g/mol
CAS No. 1996-41-4
Cat. No. B157789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorophenol
CAS1996-41-4
Molecular FormulaC6H4ClFO
Molecular Weight146.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)O
InChIInChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
InChIKeyIGYXYGDEYHNFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorophenol (CAS 1996-41-4): A Precision Halogenated Phenol Building Block for Selective Synthesis


2-Chloro-4-fluorophenol (CAS: 1996-41-4) is a dihalogenated phenol characterized by the simultaneous presence of a chlorine atom at the ortho (2-) position and a fluorine atom at the para (4-) position relative to the phenolic hydroxyl group [1]. This specific substitution pattern imparts a unique electronic and steric profile to the aromatic ring, which is distinct from its positional isomer, 4-chloro-2-fluorophenol (CAS: 348-62-9), or mono-halogenated analogs such as 2-chlorophenol (CAS: 95-57-8) and 4-fluorophenol (CAS: 371-41-5) . The compound serves as a critical intermediate in the synthesis of pharmaceutical and agrochemical agents, where the combination of the electron-withdrawing fluorine atom (enhancing metabolic stability and lipophilicity) and the nucleophilically displaceable chlorine atom (enabling selective functionalization) dictates the properties and reactivity of downstream derivatives [2].

Beyond Simple Halogenation: Why 2-Chloro-4-fluorophenol (1996-41-4) Is Not Interchangeable with Its Isomers or Analogs


Generic substitution of 2-chloro-4-fluorophenol with its positional isomer (4-chloro-2-fluorophenol) or mono-halogenated analogs (e.g., 2-chlorophenol or 4-fluorophenol) is chemically unjustified due to profound differences in regioselectivity, electronic properties, and reactivity. The relative positions of the Cl and F substituents critically influence the rate and outcome of subsequent reactions, particularly electrophilic aromatic substitutions and nucleophilic aromatic substitutions (SNAr). As detailed in Section 3, the ortho-Cl/para-F arrangement in 2-chloro-4-fluorophenol provides a distinct advantage in specific transformations. The presence of fluorine also fundamentally alters the physicochemical properties of the molecule compared to non-fluorinated analogs, impacting solubility, stability, and biological activity of downstream products—a core principle in medicinal chemistry and agrochemical design [1].

Quantitative Differentiation of 2-Chloro-4-fluorophenol (1996-41-4) Against Its Closest Analogs: A Data-Driven Procurement Guide


Proven Synthetic Accessibility: High-Yield and Highly Selective Direct Chlorination of 4-Fluorophenol

A key differentiator for 2-chloro-4-fluorophenol is its straightforward and highly selective synthesis from the inexpensive precursor 4-fluorophenol. Direct chlorination with chlorine gas achieves exceptionally high regioselectivity for the 2-position, avoiding complex multi-step sequences required for other isomers [1]. This contrasts with the synthesis of its isomer, 4-chloro-2-fluorophenol, which is typically not prepared via direct chlorination of 2-fluorophenol with the same level of simplicity and selectivity, often requiring different, more complex synthetic strategies or producing mixtures of isomers .

Process Chemistry Halogenation Selectivity 2-Chloro-4-fluorophenol

Enabling Specific Polymerization Technology: Critical Role as a Redox Initiator Component

A specific and high-value application of 2-chloro-4-fluorophenol is its use as a key component in a novel redox polymerization initiator system, as detailed in patent literature [1]. The initiator comprises an organoborane and a specific phenolic compound. The patent explicitly claims 2-chloro-4-fluorophenol as a preferred phenol, demonstrating its superior performance in this application. This functional role is not disclosed for its isomers (e.g., 4-chloro-2-fluorophenol) or simpler mono-halogenated analogs (e.g., 2-chlorophenol, 4-fluorophenol) in the context of this specific redox initiating system.

Polymer Chemistry Redox Initiator Polymerization 2-Chloro-4-fluorophenol

Physical Form and Handling Advantages vs. Low-Melting Isomer

From a procurement and handling perspective, 2-chloro-4-fluorophenol (freezing point 19-23°C) is a solid at typical room temperature storage conditions, whereas its isomer 4-chloro-2-fluorophenol (melting point 20°C) exists as a low-melting solid or liquid [1]. This difference in physical state can significantly impact logistics, storage stability, and ease of dispensing, particularly in automated synthesis or high-throughput screening environments where accurate weighing of solids is preferred. Furthermore, the density difference (1.344 g/mL for 2-chloro-4-fluorophenol vs 1.378 g/mL for its isomer) can be relevant for formulation and process calculations .

Physical Properties Solid Handling Procurement 2-Chloro-4-fluorophenol

Enabling Specific Downstream Chemistry: Oxazolidine Herbicide Synthesis

The precise ortho-chloro, para-fluoro substitution pattern of the target compound is essential for constructing specific biologically active molecules. Patent literature explicitly discloses that oxazolidine derivatives synthesized from 2-chloro-4-fluorophenol possess excellent herbicidal activity [1][2]. The presence of both halogens in their defined positions is a structural requirement for the bioactivity of these derivatives. Using an isomer like 4-chloro-2-fluorophenol as a starting material would lead to a different oxazolidine regioisomer with an altered spatial and electronic configuration, which would likely result in a significant loss or complete abolition of the desired herbicidal efficacy [3].

Agrochemical Herbicide Oxazolidine 2-Chloro-4-fluorophenol

Strategic Procurement of 2-Chloro-4-fluorophenol (CAS 1996-41-4): High-Value Application Scenarios Based on Validated Evidence


Development of Novel Herbicides: Synthesis of Oxazolidine-Derived Active Ingredients

This is a primary, patent-backed application area. 2-Chloro-4-fluorophenol is a critical starting material for synthesizing a class of oxazolidine derivatives with proven herbicidal activity [1]. The specific 2-chloro-4-fluoro substitution pattern on the phenol ring is essential for the bioactivity of the final product [2]. R&D programs focused on developing new herbicides for crop protection will require this exact isomer to access this chemical space and achieve the desired biological effect. Procurement in this context is non-negotiable, as substitution with any analog will yield an inactive or significantly less potent compound.

Specialty Polymer Research: Development of Novel Redox-Initiated Polymerization Systems

2-Chloro-4-fluorophenol is explicitly claimed as a preferred phenolic component in a specific redox initiator system comprising an organoborane [1]. This application, documented in patent literature, represents a niche but high-value use case. Researchers developing new polymerization methods, particularly those requiring mild, room-temperature initiation for adhesives, coatings, or biomedical materials, should procure this compound as it has been functionally validated for this specific purpose [1].

Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates and Intermediates

The compound serves as a versatile building block for introducing a fluorinated, chlorinated aromatic moiety into drug candidates [1]. The combination of halogens allows for modular synthesis: the chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom enhances the metabolic stability and alters the lipophilicity of the final API [2]. This is a standard application for which the compound's specific substitution pattern is chosen based on the structure-activity relationship (SAR) requirements of the drug target, as highlighted by its established use as a pharmaceutical intermediate [1].

Agrochemical R&D: Synthesis of Phenylurazole Derivatives

Beyond oxazolidines, 2-chloro-4-fluorophenol is also a known precursor for 4-phenylurazole derivatives, another class of compounds exhibiting significant physiological activities relevant to crop protection [1]. This further underscores the compound's importance as a general building block in agrochemical discovery, where the presence of both Cl and F in a defined orientation is crucial for exploring a broad range of biologically active structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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